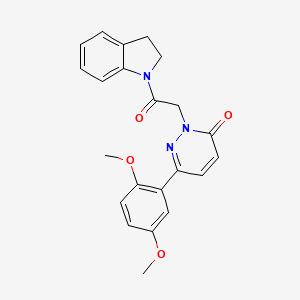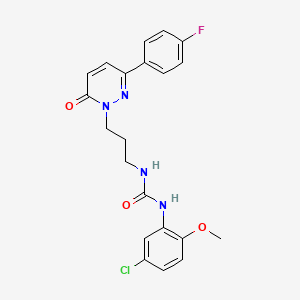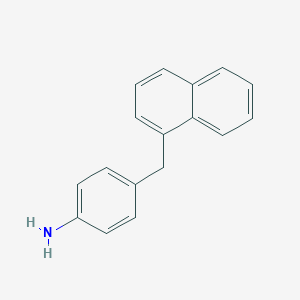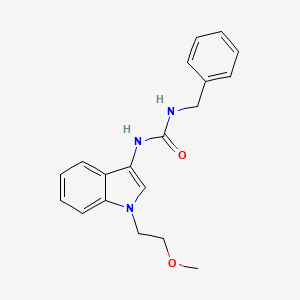
(R)-2-(1-hydroxyethyl)pyrimidin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“®-2-(1-hydroxyethyl)pyrimidin-5-ol” is a chemical compound with the molecular formula C6H8N2O2 . It is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
The synthesis of pyrimidine derivatives like “®-2-(1-hydroxyethyl)pyrimidin-5-ol” has been well studied in the past decade due to its importance as a bioactive scaffold . The synthesis of such compounds often involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
The molecular weight of “®-2-(1-hydroxyethyl)pyrimidin-5-ol” is 140.14 . The compound has a linear structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrimidine derivatives like “®-2-(1-hydroxyethyl)pyrimidin-5-ol” have been categorized into seven important categories: transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical And Chemical Properties Analysis
“®-2-(1-hydroxyethyl)pyrimidin-5-ol” has a molecular weight of 140.14 . More detailed physical and chemical properties are not available in the current literature.科学的研究の応用
Importance in Synthetic Chemistry
The compound “(R)-2-(1-hydroxyethyl)pyrimidin-5-ol” falls within a broader category of pyrimidine derivatives, which are of significant interest in synthetic and medicinal chemistry. Pyrimidines, including this compound, serve as key precursors or scaffolds in the synthesis of various medicinal and pharmaceutical products. For instance, the review by Parmar et al. (2023) highlights the use of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, showcasing the wide applicability of pyrimidines in generating compounds with potential bioactivity and pharmaceutical relevance. The synthesis pathways explored include employing diversified catalysts to develop structurally complex pyrimidine derivatives, indicating the compound's role in facilitating novel synthetic routes for therapeutic molecules (Parmar, Vala, & Patel, 2023).
Contribution to Drug Discovery
The versatility of pyrimidine scaffolds, including derivatives similar to “(R)-2-(1-hydroxyethyl)pyrimidin-5-ol,” is further exemplified in their contribution to drug discovery, particularly in the development of anti-cancer agents. Kaur et al. (2014) discuss the anticancer potential of pyrimidine-based compounds, underlining the diversity of mechanisms through which these derivatives exert their effects. This underscores the compound's potential role in interacting with various biological targets, thereby offering a framework for designing novel anticancer drugs with enhanced efficacy and specificity (Kaur et al., 2014).
Role in Nucleic Acid Research
Additionally, the review by Person et al. (1989) on the tautomeric equilibria of nucleic acid bases, including pyrimidine derivatives, provides insight into the fundamental understanding of DNA and RNA structures. This research highlights the importance of pyrimidine and its derivatives in studying the stability and dynamics of nucleic acids, which is crucial for understanding genetic processes and designing nucleotide-based therapeutics (Person et al., 1989).
Insights into Neurological Disorders
The study of pyrimidine derivatives extends into the realm of neurological disorders as well. Das et al. (2021) review the medicinal perspectives of pyrimidine derivatives as potential anti-Alzheimer's agents, highlighting the compound's role in modulating neurological pathways and offering therapeutic benefits. This suggests the potential of “(R)-2-(1-hydroxyethyl)pyrimidin-5-ol” and related compounds in contributing to the development of treatments for neurodegenerative diseases (Das et al., 2021).
Safety and Hazards
特性
IUPAC Name |
2-[(1R)-1-hydroxyethyl]pyrimidin-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4(9)6-7-2-5(10)3-8-6/h2-4,9-10H,1H3/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYOXGALQDHZEW-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=N1)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=C(C=N1)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-bromobenzamide](/img/structure/B2568352.png)

![N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2568355.png)





![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B2568367.png)

![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide](/img/structure/B2568369.png)
![3',4'-Dihydrospiro[oxane-4,2'-pyrano[2,3-b]pyridine]-4'-one](/img/structure/B2568370.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-3-carboxamide](/img/structure/B2568371.png)
